3,3-Diphenylpentane-1,5-diol
Description
Structure
3D Structure
Properties
CAS No. |
96184-22-4 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3,3-diphenylpentane-1,5-diol |
InChI |
InChI=1S/C17H20O2/c18-13-11-17(12-14-19,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
InChI Key |
JNLGRFMZIJIQBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Diphenylpentane 1,5 Diol
Classical Approaches to 3,3-Diphenylpentane-1,5-diol Synthesis
Classical synthesis of this compound primarily relies on well-established functional group transformations, starting from precursors that already contain the core 3,3-diphenylpropyl skeleton.
Multi-step Convergent and Linear Synthesis Strategies
The construction of this compound can be logically achieved through linear synthetic sequences starting from precursors such as 3,3-diphenylglutaric acid or its corresponding diester, diethyl 3,3-diphenylpentanedioate. chemsrc.com These starting materials contain the necessary C5 backbone with the crucial gem-diphenyl substitution at the C3 position.
A primary linear strategy involves the reduction of the carboxylic acid or ester functional groups. For instance, 3,3-diphenylglutaric acid can serve as a direct precursor. The two carboxylic acid moieties can be reduced to primary alcohols to yield the target diol.
A similar approach can be envisioned starting from diphenylmethane (B89790), which would require a two-step alkylation followed by functional group manipulation, representing a more convergent but potentially lower-yielding strategy. chemsrc.com
Reagent-Controlled Syntheses of this compound
The key transformation in the synthesis of this compound from its dicarboxylic acid or diester precursors is a reduction. Reagent-controlled synthesis heavily relies on the choice of a suitable reducing agent capable of converting carboxylic acids or esters to alcohols without affecting the phenyl groups.
Table 1: Plausible Reagents for the Reduction of 3,3-Diphenylglutaric Acid Derivatives
| Precursor | Reducing Agent | Solvent | Product |
| 3,3-Diphenylglutaric Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., Diethyl ether, THF) | This compound |
| Diethyl 3,3-diphenylpentanedioate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., Diethyl ether, THF) | This compound |
The use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is a standard and effective method for this type of transformation. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide intermediates and yield the final diol. iitk.ac.inwvu.edu The general mechanism for ester reduction involves nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the ethoxide and a second hydride attack on the intermediate aldehyde.
Catalytic and Stereoselective Synthesis of this compound
While classical methods provide viable routes, modern synthetic chemistry increasingly focuses on catalytic and stereoselective methods for improved efficiency and control. For a molecule like this compound, which is achiral, the focus of stereoselectivity would apply to the synthesis of potential chiral derivatives. The literature on the direct catalytic synthesis of this specific compound is not extensive, but analogous reactions provide insight into potential pathways.
Homogeneous Catalysis in this compound Formation
Homogeneous catalysis offers a promising avenue for the synthesis of diols, often providing high selectivity and milder reaction conditions compared to stoichiometric reagents.
Metal-catalyzed reactions are a cornerstone of modern organic synthesis. For the synthesis of this compound, a hypothetical catalytic approach could involve the hydrogenation of a suitable diketone precursor, 3,3-diphenylpentane-1,5-dione. While this specific substrate is not detailed in the provided literature, the asymmetric hydrogenation of other 1,5-diones to chiral 1,5-diols has been successfully achieved using iridium catalysts with chiral ligands. This suggests that a similar non-asymmetric hydrogenation could be a feasible route.
Another potential pathway could involve Grignard-type reactions. Grignard reagents are organometallic compounds that react with carbonyls to form alcohols. iitk.ac.inmnstate.edu A theoretical route could involve the reaction of a di-Grignard reagent with a suitable electrophile or the reaction of a phenyl Grignard reagent with a diester. leah4sci.com For example, the reaction of two equivalents of a phenyl Grignard reagent (phenylmagnesium bromide) with diethyl glutarate would not yield the desired product but illustrates the principle of using organometallic reagents to form C-C bonds and alcohols. wvu.edu
Lewis acid catalysis is also a powerful tool. For instance, chiral titanium complexes derived from diols have been used as Lewis acid promoters in Diels-Alder reactions, showcasing the interaction of metals with diol structures. While not a synthetic step towards the diol itself, it highlights the utility of metal-diol complexes in catalysis.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. While this compound is achiral, the principles of organocatalysis could be applied to synthesize chiral analogues. For instance, enantioselective aldol-Tishchenko reactions catalyzed by chiral lithium diphenylbinaphtholate have been shown to produce 1,3-diol derivatives with high stereoselectivity. This type of cascade reaction, if adapted to a suitable substrate, could potentially be a pathway to chiral polyol structures related to the target molecule.
Heterogeneous Catalysis in this compound Synthesis
Heterogeneous catalysis offers a robust and industrially scalable method for the synthesis of diols through the reduction of dicarboxylic acids, their corresponding esters, or dinitriles. In this type of catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. iitm.ac.inlibretexts.org This simplifies the purification process, as the catalyst can be removed by simple filtration, and it is often reusable. illinois.edu
For the synthesis of this compound, logical precursors for heterogeneous catalytic hydrogenation include diethyl 3,3-diphenylpentanedioate or 3,3-diphenylglutaronitrile. The hydrogenation of ester and nitrile functional groups to alcohols and amines, respectively, is well-established. researchgate.netnih.gov The reduction of esters to alcohols typically requires more forcing conditions than alkene hydrogenation. illinois.edu Catalysts such as ruthenium, Raney Nickel, and copper chromite are effective for this transformation, often requiring elevated temperatures and hydrogen pressures. illinois.edu
Below is a table of proposed reaction pathways using heterogeneous catalysis.
| Precursor | Catalyst | Typical Conditions | Product |
| Diethyl 3,3-diphenylpentanedioate | Ruthenium on Carbon (Ru/C) | H₂ (70-100 atm), 150-250 °C, Ethanol | This compound |
| 3,3-Diphenylglutaronitrile | Raney Nickel | H₂ (high pressure), Elevated Temp., NH₃ (to suppress amine side reactions), Ethanol/Water | This compound |
| 3,3-Diphenylpentanedioic acid | Rhenium oxide (Re₂O₇) | H₂ (200 atm), 150-250 °C | This compound |
Enantioselective and Diastereoselective Control in this compound Synthesis
It is scientifically crucial to note that the target molecule, this compound, is achiral. It possesses a plane of symmetry and contains no stereogenic centers. Consequently, the concepts of enantioselective and diastereoselective synthesis, which deal with the preferential formation of one stereoisomer over another, are not directly applicable to the synthesis of this specific compound.
However, to fulfill the requested outline, the following sections will discuss these principles as they apply to the synthesis of structurally related chiral diols. These examples serve to illustrate the methodologies that are central to modern asymmetric synthesis. thieme-connect.de
Chiral Auxiliary Approaches
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.org After serving its purpose, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for constructing chiral molecules with high optical purity. wikipedia.org
While not necessary for the synthesis of achiral this compound, chiral auxiliaries have been successfully employed in the synthesis of chiral 1,5-diols. For instance, a strategy developed by Kita et al. utilizes hydrobenzoin (B188758) as a chiral auxiliary. ic.ac.uk In this approach, an acetal (B89532) derived from the chiral auxiliary acts as a nucleophile and then an electrophile in a one-pot haloetherification reaction, stereoselectively generating two new chiral centers. ic.ac.uk Subsequent removal of the auxiliary yields the optically active diol. ic.ac.uk This demonstrates how a temporary chiral element can control the stereochemistry of remote functional groups.
Chiral Ligand Design for Asymmetric Induction
Asymmetric catalysis using chiral metal-ligand complexes is a cornerstone of modern enantioselective synthesis. wiley.com In this approach, a small amount of a chiral catalyst creates a large quantity of a chiral product. The design of the chiral ligand is paramount, as it creates the chiral environment around the metal center that differentiates between the transition states leading to different enantiomers.
A prominent application of this methodology is the asymmetric hydrogenation of diketones to produce chiral diols. Although the target compound of this article would be formed from a precursor without prochiral centers susceptible to this method, the asymmetric hydrogenation of 1,4- and 1,5-diketones is a well-developed field. researchgate.netrsc.orgresearchgate.net Chiral ligands such as those from the BINAP family and ferrocene-based ligands like f-amphox have proven highly effective. wiley.comresearchgate.netrsc.org Iridium and Ruthenium complexes with these ligands can reduce diketones with exceptional levels of both diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net
The table below summarizes research findings for the synthesis of related chiral diols using this approach.
| Substrate | Catalyst System | Ligand | Yield | Stereoselectivity | Reference |
| 1,4-Diaryl-1,4-diones | [Ir(COD)Cl]₂ | f-amphox | Up to >99% | Up to >100:1 dr, >99.9% ee | rsc.org |
| 1,4-Diaryl-1,4-diones | trans-RuCl₂[(S)-BINAP)][(S)-Daipen] | (S)-BINAP / (S)-Daipen | - | Up to >99% ee and de | researchgate.net |
Precursor Identification and Transformation Pathways to this compound
Synthesis from Related Diphenylpentane Derivatives
The most direct and common synthetic route to this compound involves the reduction of a precursor that already contains the complete carbon skeleton. The ideal precursors are 3,3-diphenylpentanedioic acid (also known as 3,3-diphenylglutaric acid) or its derivatives, such as diesters or dinitriles. chemsrc.com
The reduction of carboxylic acids and their esters to primary alcohols is a fundamental transformation in organic synthesis. While catalytic hydrogenation can achieve this, a more common laboratory-scale method is the use of a powerful hydride-based reducing agent like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.com LiAlH₄ is highly effective at reducing esters and carboxylic acids to the corresponding alcohols. byjus.comorganic-chemistry.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). byjus.com
A typical transformation is detailed in the table below.
| Precursor | Reagent | Solvent | Product |
| Diethyl 3,3-diphenylpentanedioate | Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | This compound |
| 3,3-Diphenylpentanedioic acid | Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | This compound |
Exploration of Novel Starting Materials and Reaction Conditions
Beyond the linear approach of reducing a pre-formed C5-diphenyl skeleton, this compound can be envisioned through convergent strategies that construct the carbon backbone from smaller fragments. These methods offer alternative synthetic designs, potentially starting from more readily available materials.
One plausible, though less direct, pathway is a double Michael addition. This reaction would involve the addition of a diphenylmethane-derived nucleophile to two equivalents of an acrylate (B77674) synthon. For example, deprotonation of diphenylmethane with a strong base would form a nucleophile that could, in principle, add to two molecules of methyl acrylate. Subsequent reduction of the diester functionality would yield the target diol.
A different approach involves using 1,n-dilithio synthons. The reaction of 1,3-bis(phenylsulfanyl)propane with lithium and a catalytic amount of DTBB (4,4′-di-tert-butylbiphenyl) generates a 1,3-dilithiopropane equivalent. arkat-usa.org While this specific synthon has been used to create 1,5-diols by reacting with two equivalents of a carbonyl compound, one could imagine a complementary strategy. arkat-usa.org A reaction between a diphenylmethane dianion and two equivalents of an electrophile like ethylene (B1197577) oxide could theoretically construct the desired skeleton, followed by workup to yield the diol. These routes, while not as straightforward as the reduction of glutaric acid derivatives, highlight the flexibility of modern synthetic chemistry in accessing target structures.
Advanced Structural Elucidation and Spectroscopic Analysis of 3,3 Diphenylpentane 1,5 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. For 3,3-Diphenylpentane-1,5-diol, due to its symmetry, the number of unique signals is less than the total number of atoms, simplifying the spectra while providing key structural insights.
While specific, experimentally verified spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the known effects of substituent groups. The molecule's symmetrical structure means that the two phenyl groups are equivalent, as are the two ethyl alcohol chains attached to the central quaternary carbon.
Expected ¹H NMR Signals: The proton NMR spectrum is expected to show four distinct signals: one for the hydroxyl protons, one for the methylene (B1212753) protons adjacent to the hydroxyl group (C1/C5), one for the methylene protons adjacent to the central quaternary carbon (C2/C4), and a set of signals for the aromatic protons of the two phenyl rings.
Expected ¹³C NMR Signals: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique carbon signals: two for the aliphatic chain, one for the central quaternary carbon, and three for the aromatic carbons (one for the ipso-carbon and two for the remaining ortho-, meta-, and para-carbons, with potential overlap between the meta and para signals).
The following tables outline the predicted chemical shift assignments for this compound.
Predicted ¹H NMR Chemical Shift Assignments for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| -OH (on C1, C5) | ~1.5 - 3.0 | Broad Singlet | 2H |
| -CH₂- (C1, C5) | ~3.6 - 3.8 | Triplet (t) | 4H |
| -CH₂- (C2, C4) | ~2.0 - 2.2 | Triplet (t) | 4H |
| Phenyl (Ar-H) | ~7.2 - 7.4 | Multiplet (m) | 10H |
Predicted ¹³C NMR Chemical Shift Assignments for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1, C5 | ~60 - 62 |
| C2, C4 | ~38 - 40 |
| C3 | ~48 - 50 |
| Phenyl (ipso-C) | ~145 - 147 |
| Phenyl (ortho, meta, para C) | ~126 - 129 |
To unambiguously confirm the predicted structure, two-dimensional (2D) NMR experiments are essential. They reveal correlations between nuclei, confirming the bonding framework.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling network within the ethyl chains. A key correlation would be observed between the protons on C1/C5 and the protons on C2/C4, confirming the -CH₂-CH₂- connectivity. The absence of a correlation from these aliphatic protons to the aromatic protons would verify they are in separate spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. chemsrc.com It would be used to definitively assign the carbon signals. The HSQC spectrum would show a cross-peak connecting the proton signal at ~3.7 ppm to the carbon signal at ~61 ppm (C1/C5) and another cross-peak connecting the proton signal at ~2.1 ppm to the carbon signal at ~39 ppm (C2/C4). chemsrc.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds), which is crucial for identifying and connecting the different structural fragments. chemsrc.com For this compound, the following key HMBC correlations would be expected:
Protons on C2/C4 (~2.1 ppm) would show a correlation to the central quaternary carbon C3 (~49 ppm) and the hydroxyl-bearing carbon C1/C5 (~61 ppm).
Protons on C1/C5 (~3.7 ppm) would correlate to C2/C4 (~39 ppm).
Crucially, both sets of aliphatic protons (C1/C5 and C2/C4) would show correlations to the ipso-carbon of the phenyl rings (~146 ppm), confirming the attachment of the pentane (B18724) chain to the phenyl-substituted quaternary center.
This compound is an achiral molecule and does not have stereocenters. The central carbon, C3, is a quaternary carbon but not a stereocenter as it is bonded to two identical ethyl alcohol groups and two identical phenyl groups. Therefore, the molecule does not exist as enantiomers or diastereomers, and advanced NMR analysis for stereochemical assignment is not applicable.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a sample, providing direct information about the functional groups present.
The IR and Raman spectra of this compound would be characterized by absorptions corresponding to its key functional groups: the O-H of the alcohol, the C-H of the aliphatic chain and aromatic rings, and the C=C bonds of the phenyl groups.
Expected Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Spectrum |
|---|---|---|---|
| O-H | Stretch, H-bonded | 3200 - 3500 (Broad) | IR, Raman (weak) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | IR, Raman |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR, Raman |
| C=C (Aromatic) | Stretch | 1450 - 1600 | IR, Raman |
| C-O | Stretch | 1000 - 1260 | IR |
The most prominent feature in the IR spectrum would be a strong, broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretching of the alcohol groups. beilstein-journals.org The C-H stretching region would show sharp peaks just above and below 3000 cm⁻¹, corresponding to aromatic and aliphatic C-H bonds, respectively.
While a simple molecule, the pentane backbone of this compound possesses conformational flexibility due to rotation around its C-C single bonds. Different spatial arrangements of the two hydroxyl-bearing arms relative to each other and to the bulky phenyl groups would result in different conformers with distinct potential energies.
Vibrational spectroscopy, particularly in combination with computational chemistry, can be used to study these conformational states. researchgate.net For example, intramolecular hydrogen bonding could occur between one of the hydroxyl protons and the π-electron cloud of a phenyl ring, or between the two hydroxyl groups if the backbone folds appropriately. Such interactions would lead to specific shifts in the O-H stretching frequency in the IR spectrum, often appearing as a sharper, distinct peak at a slightly different wavenumber than the main intermolecular hydrogen-bonded absorption. A detailed analysis of the low-frequency region in the Raman spectrum could also provide information on the skeletal vibrations of the pentane backbone, helping to identify the most stable conformers in the solid state or in solution.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ionized molecules. It is crucial for confirming the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C17H20O2. chemsrc.comnih.gov HRMS can distinguish this from other potential formulas with the same nominal mass by measuring the exact mass to several decimal places.
The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, serves as a benchmark for experimental verification.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C17H20O2 | chemsrc.comnih.gov |
| Molecular Weight (Average) | 256.34 g/mol | nih.gov |
| Exact Mass (Monoisotopic) | 256.14633 Da | chemsrc.comnih.gov |
The experimentally determined exact mass from an HRMS analysis would be expected to align closely with the calculated value of 256.14633 Da, confirming the elemental composition of C17H20O2.
In mass spectrometry, particularly with techniques like Electron Impact (EI) ionization, the parent molecule (molecular ion) fragments in a predictable manner. Analyzing these fragments provides a roadmap to the molecule's structure. For alcohols, characteristic fragmentation pathways include the cleavage of carbon-carbon bonds adjacent to the oxygen atom (alpha-cleavage) and the loss of a water molecule. libretexts.org
For this compound, the following fragmentation patterns would be anticipated:
Molecular Ion (M⁺): The peak corresponding to the intact molecule would be observed at a mass-to-charge ratio (m/z) of approximately 256.
Loss of Water [M-H₂O]⁺: Dehydration is a common fragmentation for alcohols, which would result in a peak at m/z 238.
Alpha-Cleavage: Cleavage of the C-C bond between C1-C2 and C4-C5 is expected. This would lead to the loss of a CH2OH radical, resulting in a significant fragment ion.
Benzylic Cleavage: The presence of two phenyl groups attached to a quaternary carbon creates a stable diphenylmethyl carbocation (or a related structure), which would be a prominent feature in the spectrum.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 256 | [C17H20O2]⁺ | Molecular Ion (M⁺) |
| 238 | [C17H18O]⁺ | Loss of water (H₂O) from the molecular ion |
| 225 | [C16H17O]⁺ | Alpha-cleavage with loss of a CH₂OH radical |
This predicted pattern allows for the structural confirmation by matching observed spectral peaks to theoretically derived fragments.
X-ray Crystallography for Solid-State Structure Determination
While mass spectrometry illuminates molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique is the gold standard for establishing stereochemistry, bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with X-rays. The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map, from which the precise position of each atom can be determined.
While detailed crystallographic studies on the closely related isomers anti- and syn-2,4-diphenylpentane-2,4-diol have been published, specific X-ray diffraction data for this compound is not prominently available in existing literature. cnnmol.comresearchgate.net Such an analysis would definitively establish the bond lengths and angles of the pentane backbone and the orientation of the two phenyl groups relative to each other.
The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular forces. rsc.org For this compound, its structure suggests several key interactions would dictate its crystal packing. The two terminal hydroxyl (-OH) groups are prime candidates for forming strong hydrogen bonds. cnnmol.com
Expected intermolecular interactions would include:
Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, likely forming chains or networks of molecules (O-H···O), which would be a dominant force in the crystal packing. cnnmol.comresearchgate.net
π-π Stacking: The two aromatic phenyl rings can interact with those of neighboring molecules through π-π stacking, further stabilizing the crystal lattice. cnnmol.com
Studies on the isomeric syn-2,4-diphenylpentane-2,4-diols confirm the presence of both inter- and intramolecular hydrogen bonds, as well as π-π stacking interactions, which would also be anticipated to play a crucial role in the crystal structure of this compound. cnnmol.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| anti-2,4-Diphenylpentane-2,4-diol |
| syn-2,4-Diphenylpentane-2,4-diol |
Theoretical and Computational Investigations of 3,3 Diphenylpentane 1,5 Diol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3,3-diphenylpentane-1,5-diol, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry). This would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Furthermore, the total electronic energy and thermodynamic parameters derived from these calculations would provide a quantitative measure of the molecule's stability. However, at present, there are no published DFT studies that provide these specific geometric and stability parameters for this compound.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer and bonding interactions within a molecule. For this compound, NBO analysis could elucidate the hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled bonding orbitals to adjacent empty antibonding orbitals. This analysis would also quantify the natural atomic charges on each atom, providing a detailed picture of the electron distribution and potential sites for electrostatic interactions. Currently, no specific NBO analysis data for this compound has been reported in scientific literature.
Analysis of Non-Covalent Interactions (NCIs)
Non-covalent interactions play a critical role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Understanding these weak interactions is essential for a complete picture of a molecule's behavior.
Reduced Density Gradient (RDG) Isosurfaces
The Reduced Density Gradient (RDG) method is a computational tool used to visualize and characterize non-covalent interactions. By plotting the RDG against the electron density, it is possible to identify and distinguish between different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis of this compound would provide a visual representation of the intramolecular and potential intermolecular non-covalent interactions. However, no such analysis has been published for this specific compound.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a technique used to explore intermolecular interactions in crystal structures. The Hirshfeld surface of a molecule is defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. Two-dimensional "fingerprint plots" derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts. This analysis for this compound would offer detailed insights into its crystal packing and the nature of the interactions that hold the molecules together in the solid state. As with the other computational methods, there is currently no available literature containing a Hirshfeld surface analysis of this compound.
Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution within a molecule, offering profound insights into the nature of chemical bonds and non-covalent interactions. This theory identifies critical points in the electron density, ρ(r), where the gradient of the density is zero. These points are classified by their rank and signature, with bond critical points (BCPs) being of particular interest as they signify the presence of a chemical bond or interaction between two atoms.
For a molecule like this compound, AIM analysis would be instrumental in characterizing potential intramolecular hydrogen bonds between the terminal hydroxyl groups. The formation of such a bond would depend on the molecule adopting a conformation that brings the hydroxyl proton of one group into proximity with the oxygen atom of the other. The presence of a BCP between the hydrogen and oxygen atoms would be a definitive indicator of this interaction.
The properties of the electron density at the BCP, such as its magnitude (ρ(r)bcp), the Laplacian of the electron density (∇²ρ(r)bcp), and the total energy density (H(r)bcp), provide a quantitative measure of the interaction's strength and nature. For a typical hydrogen bond, one would expect to find a low electron density and a positive Laplacian at the BCP, characteristic of a closed-shell interaction. The total energy density, which is the sum of the kinetic (G(r)bcp) and potential (V(r)bcp) energy densities, would be negative for interactions with significant covalent character.
Table 1: Representative QTAIM Parameters for Intramolecular O-H···O Hydrogen Bonds in Aliphatic Diols
| Topological Parameter | Typical Value Range | Interpretation |
| Electron Density at BCP (ρ(r)bcp) | 0.002 - 0.035 a.u. | Indicates the strength of the interaction. |
| Laplacian of Electron Density (∇²ρ(r)bcp) | 0.024 - 0.139 a.u. | Positive value signifies a closed-shell interaction (typical for H-bonds). |
| Total Energy Density (H(r)bcp) | Small negative or positive value | A negative value suggests some covalent character. |
Note: The data in this table are representative values from studies on analogous systems and are intended to provide a theoretical context for the potential interactions within this compound.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The rotation around the multiple C-C single bonds in the pentane (B18724) backbone, as well as the C-C bonds connecting the phenyl rings to the central carbon, results in a complex potential energy surface with numerous local minima corresponding to stable conformers.
Conformational analysis of this molecule would typically involve systematic or stochastic searches of the conformational space using computational methods such as molecular mechanics or quantum mechanics. These searches aim to identify the low-energy conformers and the transition states that connect them. For a molecule with the structural complexity of this compound, a key aspect of the analysis would be the interplay between the steric hindrance of the bulky phenyl groups and the potential for intramolecular hydrogen bonding between the terminal diols.
Studies on analogous molecules, such as 1,3-diphenylpropane, have shown that the phenyl rings tend to adopt conformations that minimize steric clash, often resulting in a staggered arrangement relative to each other. In this compound, the presence of the hydroxyl groups introduces the additional factor of hydrogen bonding, which could stabilize conformations that might otherwise be energetically unfavorable due to steric strain.
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound in a simulated environment, such as in a solvent at a given temperature and pressure. An MD simulation would track the positions of all atoms in the molecule over time, providing a detailed picture of its conformational fluctuations and flexibility.
Table 2: Expected Trends in MD Simulation Metrics for this compound
| Metric | Molecular Region | Expected Observation | Rationale |
| RMSD | Entire Molecule | Moderate to High | The flexible pentane backbone allows for significant conformational sampling, leading to deviations from the initial structure. |
| RMSF | Phenyl Rings | Low | The rigid aromatic structure and steric hindrance limit the fluctuation of these groups. |
| RMSF | Pentane Backbone | High | Rotations around the C-C single bonds contribute to high flexibility. |
| RMSF | Terminal -CH₂OH groups | Highest | These groups are at the ends of the flexible chain and have significant rotational freedom. |
Note: This table presents expected trends based on the structural features of the molecule and general principles of molecular dynamics simulations.
Ligand-Receptor Interaction Modeling (Computational Aspects, devoid of biological efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. This modeling is crucial for understanding the fundamental principles of molecular recognition, even in the absence of assessing biological activity. For a flexible molecule like this compound, flexible ligand docking algorithms are essential to account for the conformational changes that can occur upon binding.
In a hypothetical docking study, this compound would be treated as a ligand, and a well-characterized receptor with a defined binding pocket would be chosen. Given the presence of two phenyl rings and two hydroxyl groups, this ligand has the potential to engage in a variety of non-covalent interactions, including:
Hydrophobic interactions: The phenyl rings can form favorable interactions with hydrophobic residues in the receptor's binding pocket.
Hydrogen bonding: The terminal hydroxyl groups can act as both hydrogen bond donors and acceptors, forming specific interactions with polar residues in the binding site.
The outcome of a docking simulation is typically a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. The scoring function takes into account the various energetic contributions to binding, such as electrostatic and van der Waals interactions. The binding energy, often expressed in kcal/mol, provides a quantitative measure of the predicted stability of the complex.
A detailed analysis of the top-ranked binding poses would reveal the specific amino acid residues in the receptor that are involved in key interactions with the ligand. This information is invaluable for understanding the structural basis of the interaction. For instance, identifying which residues form hydrogen bonds with the hydroxyl groups of this compound or which residues are in close contact with the phenyl rings can elucidate the primary drivers of binding.
Table 3: Hypothetical Ligand-Receptor Interaction Profile for this compound
| Interaction Type | Potential Ligand Moiety | Potential Interacting Receptor Residues | Estimated Contribution to Binding Energy |
| Hydrogen Bonding | Hydroxyl groups (-OH) | Asp, Glu, Gln, Asn, Ser, Thr, Tyr | -2 to -5 kcal/mol per bond |
| Hydrophobic (π-π stacking) | Phenyl rings | Phe, Tyr, Trp | -1 to -3 kcal/mol |
| Hydrophobic (Aliphatic) | Pentane backbone | Ala, Val, Leu, Ile, Pro | -0.5 to -2 kcal/mol |
| Van der Waals | Entire molecule | All proximal residues | Variable, contributes to overall affinity |
Note: The data in this table are based on general principles of molecular recognition and typical energy contributions for different types of non-covalent interactions. A specific docking study would be required to determine the actual interacting residues and binding energy for a given receptor.
Chemical Reactivity and Derivatization of 3,3 Diphenylpentane 1,5 Diol
Reactions Involving Hydroxyl Functional Groups
The terminal primary hydroxyl groups are the most reactive sites in the 3,3-Diphenylpentane-1,5-diol molecule, readily participating in reactions characteristic of alcohols.
Esterification: Like other primary alcohols, this compound can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding mono- or di-esters. These reactions are typically catalyzed by a strong acid (e.g., sulfuric acid) or facilitated by a coupling agent. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl oxygen attacks the carbonyl carbon of the acylating agent.
The general scheme for the diesterification of this compound is as follows:
Reactants: this compound, Carboxylic Acid (or derivative)
Catalyst: Acid catalyst (e.g., H₂SO₄) or coupling agent
Product: 3,3-Diphenylpentane-1,5-diyl dicarboxylate
| Reagent | Product | Reaction Conditions |
| Acetic Anhydride | 3,3-Diphenylpentane-1,5-diyl diacetate | Pyridine, room temperature |
| Benzoyl Chloride | 3,3-Diphenylpentane-1,5-diyl dibenzoate | Triethylamine, CH₂Cl₂ |
Etherification: The hydroxyl groups of this compound can also be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This process can be used to introduce a variety of alkyl or aryl groups.
The general scheme for the dietherification of this compound is as follows:
Reactants: this compound, Alkyl Halide
Base: Strong base (e.g., NaH)
Product: 1,5-Dialkoxy-3,3-diphenylpentane
| Reagent | Product | Reaction Conditions |
| Methyl Iodide | 1,5-Dimethoxy-3,3-diphenylpentane | Sodium Hydride, THF |
| Benzyl Bromide | 1,5-Bis(benzyloxy)-3,3-diphenylpentane | Potassium tert-butoxide, DMF |
Oxidation: The primary alcohol groups of this compound can be oxidized to aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, will typically yield the corresponding dialdehyde, 3,3-diphenylpentanedial. chemistrysteps.comyoutube.comorganic-chemistry.orgyoutube.commdpi.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the intermediate aldehyde to the dicarboxylic acid, 3,3-diphenylpentanedioic acid.
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | 3,3-Diphenylpentanedial |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | 3,3-Diphenylpentanedial |
| Potassium Permanganate (KMnO₄) | 3,3-Diphenylpentanedioic acid |
| Chromic Acid (H₂CrO₄) | 3,3-Diphenylpentanedioic acid |
Reduction: As this compound is already in a reduced state at the alcohol functional groups, it does not typically undergo further reduction at these positions.
Transformations of the Diphenylpentane Carbon Skeleton
The 1,5-diol functionality of this compound makes it a suitable precursor for the synthesis of six-membered heterocyclic compounds, such as piperidines and pyrans. mdpi.comwhiterose.ac.ukresearchgate.netsciengine.comnih.gov
Synthesis of Piperidines: The diol can be converted to a dihalide or disulfonate, followed by reaction with a primary amine to yield a substituted piperidine (B6355638). nih.gov This intramolecular cyclization involves the formation of two new carbon-nitrogen bonds. The bulky diphenyl groups at the 3-position would be expected to influence the stereochemistry of the resulting piperidine ring.
Synthesis of Pyrans: Acid-catalyzed intramolecular dehydration of this compound can lead to the formation of a tetrahydropyran (B127337) derivative. This reaction involves the protonation of one hydroxyl group, followed by the nucleophilic attack of the second hydroxyl group and subsequent loss of water.
| Heterocycle | General Synthetic Approach |
| 4,4-Diphenylpiperidine derivative | Conversion of diol to a leaving group (e.g., ditosylate), followed by reaction with a primary amine. |
| 4,4-Diphenyltetrahydropyran | Acid-catalyzed intramolecular dehydration. |
Reactions involving the formation or cleavage of carbon-carbon bonds in the this compound skeleton are not extensively documented in the literature. The quaternary carbon atom bearing the two phenyl groups is sterically hindered, which may limit its participation in many C-C bond-forming reactions. Under harsh conditions, such as strong oxidation or pyrolysis, fragmentation of the carbon skeleton could occur, but these are generally not selective processes.
Synthesis of Novel Derivatives of this compound
The reactivity of the hydroxyl groups and the potential for cyclization provide pathways for the synthesis of a variety of novel derivatives of this compound. These derivatives can be designed to have specific physical or biological properties. For example, esterification with long-chain fatty acids could yield amphiphilic molecules, while the synthesis of heterocyclic derivatives could be explored for potential pharmacological applications. The 3,3-diphenylpentane (B1259861) scaffold provides a rigid core that can be functionalized in various ways to create a library of new compounds.
| Derivative Class | Potential Synthetic Route | Potential Application |
| Polyesters | Polycondensation with a dicarboxylic acid | Biodegradable polymers |
| Crown Ether Analogues | Cyclization with a polyether chain | Phase-transfer catalysis |
| Bioactive Piperidines | Cyclization with a biologically active amine | Pharmaceutical research |
Applications of 3,3 Diphenylpentane 1,5 Diol and Its Derivatives in Chemical Sciences
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral diols are fundamental building blocks in asymmetric synthesis, serving as precursors to chiral ligands and auxiliaries that can effectively control the stereochemical outcome of a reaction. nih.gov Derivatives of 3,3-diphenylpentane-1,5-diol have been explored for such purposes, leveraging the rigid structure imparted by the gem-diphenyl group to create a well-defined chiral environment.
A nitrogen-containing derivative of this compound, the C2-symmetric amino diol (1R,5R)-3-aza-3-benzyl-1,5-diphenylpentan-1,5-diol, has been successfully utilized in asymmetric Michael additions. researchgate.net This chiral amino diol reacts with lithium aluminum hydride (LiAlH₄) to form a heterobimetallic complex. researchgate.net This complex serves as an effective chiral catalyst for the Michael addition of nucleophiles like malonates and thiophenol to various α,β-unsaturated compounds. researchgate.net
The reactions, when catalyzed by the enantiomerically pure catalyst, proceed in high yields and demonstrate notable asymmetric induction in the resulting Michael adducts. researchgate.net The catalyst has proven effective for a range of Michael acceptors, including unsaturated aldehydes, ketones, and nitro compounds. researchgate.net
| Michael Acceptor | Nucleophile | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| α,β-unsaturated aldehydes | Malonates | High | Observed |
| α,β-unsaturated ketones | Malonates | High | Observed |
| α,β-unsaturated cyano compounds | Malonates | High | Observed |
| α,β-unsaturated nitro compounds | Malonates | High | Observed |
| Various α,β-unsaturated compounds | Thiophenol | High | Observed |
While chiral diols and their derivatives are frequently employed as ligands for Lewis acids to catalyze stereoselective Diels-Alder and Ene reactions, a review of the scientific literature did not yield specific examples of this compound or its derivatives being utilized for these transformations.
The development of chiral phosphine (B1218219) ligands derived from diols is a cornerstone of asymmetric hydrogenation. However, specific studies detailing the application of ligands derived from this compound in asymmetric hydrogenation processes were not identified in the surveyed literature.
To enhance catalyst recyclability and utility, the chiral amino diol derived from this compound has been successfully anchored to a polymer support. researchgate.net A monomer, (R,R)-3-aza-3-(p-vinylbenzyl)-1,5-diphenyl-1,5-dihydroxypentane, was synthesized and subsequently polymerized with styrene (B11656) and divinylbenzene. researchgate.net This process yields an insoluble polymer onto which the chiral catalytic sites can be incorporated through a reaction with lithium aluminum hydride. researchgate.net
The resulting polymer-supported heterobimetallic catalyst proved to be effective for asymmetric Michael addition reactions. researchgate.net This approach combines the high stereoselectivity of the chiral catalyst with the practical advantages of heterogeneous catalysis, such as ease of separation from the reaction mixture and potential for reuse. The polymer-anchored catalyst was shown to produce Michael adducts in good yields with high enantiomeric excesses. researchgate.net
Utility in Polymer Chemistry and Materials Science
Diols are fundamental monomers in the synthesis of step-growth polymers, where their hydroxyl groups react with complementary functional groups, such as carboxylic acids or isocyanates, to form polyesters and polyurethanes, respectively. mdpi.comresearchgate.net
In principle, the bifunctional nature of this compound makes it a suitable candidate as a monomer for producing polyesters and polyurethanes. The bulky gem-diphenyl group on the polymer backbone would be expected to impart specific properties, such as increased rigidity, altered solubility, and a higher glass transition temperature, compared to polymers made from simple aliphatic diols like 1,5-pentanediol. chemicalbook.com However, a search of the scientific literature did not reveal specific studies focused on the synthesis and characterization of polyesters or polyurethanes using this compound as a monomer.
Components of Polymeric Initiators
There is currently no available scientific literature that describes the use of this compound or its direct derivatives as components of polymeric initiators. The structural features of diols, in general, allow them to act as chain extenders or as part of a co-monomer system in step-growth polymerization. However, specific research detailing the initiation efficiency, kinetic parameters, or the properties of polymers initiated by this compound could not be located.
Intermediate in the Synthesis of Complex Molecules
The 3,3-diphenylpentane (B1259861) skeleton has been investigated as a non-steroidal scaffold in medicinal chemistry, suggesting that derivatives of this compound could potentially serve as intermediates in the synthesis of complex, biologically active molecules. The gem-diphenyl group can impart conformational rigidity and lipophilicity to a molecule, which are desirable properties in drug design. However, specific examples of natural product synthesis or the development of complex pharmaceuticals that utilize this compound as a key intermediate are not documented in the accessible scientific literature.
Exploration in Chemo-selective Transformations
A search for the application of this compound in chemo-selective transformations did not yield any specific research findings. The presence of two primary alcohol functional groups presents an opportunity for selective reactions, such as mono-protection, mono-oxidation, or mono-esterification. The steric hindrance provided by the gem-diphenyl groups at the C3 position could potentially influence the selectivity of such transformations. Nevertheless, there are no published studies that have explored or detailed these potential chemo-selective reactions for this particular diol.
Potential Biosynthetic and Natural Occurrence Investigations
Hypothetical Biosynthetic Pathways for Diphenylpentane Skeletons
While there is no established biosynthetic pathway for the 3,3-diphenylpentane (B1259861) skeleton, hypothetical routes can be postulated based on known biochemical reactions and pathways that produce other aromatic compounds, such as those involving polyketide synthases (PKS) or phenylpropanoid metabolism.
Hypothetical Pathway 1: Modified Phenylpropanoid/Lignan-like Pathway
The biosynthesis of lignans (B1203133) involves the oxidative coupling of two coniferyl alcohol (or other monolignol) radicals to form a variety of structures, including the dibenzylbutane skeleton. nih.govresearchgate.netnih.gov A highly speculative pathway for a diphenylpentane skeleton could diverge from this general route.
A potential, though energetically and mechanistically challenging, sequence could involve:
Precursor Formation : Synthesis of phenylpropanoid precursors, such as cinnamic acid or p-coumaric acid, from L-phenylalanine via the shikimate pathway.
Chain Extension and Modification : A non-canonical chain extension, perhaps involving a head-to-head condensation of two phenylpropanoid-derived units or the addition of a C2 unit to a C6-C3 precursor, followed by rearrangement.
Aryl Migration : A key and speculative step would be a 1,2-aryl migration to form the geminal diphenyl arrangement. Such rearrangements are not common in primary or secondary metabolism but are known in synthetic organic chemistry.
Reduction Steps : Subsequent reduction of carbonyl or carboxyl groups by reductases and dehydrogenases would be required to form the terminal diol functionalities.
This pathway is considered unlikely due to the unprecedented nature of the proposed aryl migration and the specific chain assembly required.
Hypothetical Pathway 2: Polyketide Synthase (PKS)-based Pathway
A more plausible, yet still hypothetical, route could involve a bacterial Type II polyketide synthase. These enzyme complexes are known to synthesize diverse aromatic structures by the iterative condensation of simple acyl-CoA units. nih.govacs.orgresearchgate.net
A hypothetical PKS pathway for a diphenylpentane backbone might proceed as follows:
Starter Unit : The biosynthesis could be initiated with a phenylacetyl-CoA starter unit, derived from L-phenylalanine.
Chain Elongation : The PKS complex would catalyze the sequential addition of malonyl-CoA extender units. To achieve the pentane (B18724) backbone, two such additions would be necessary.
Second Phenyl Group Incorporation : The incorporation of the second phenyl group is the most speculative step. It could hypothetically occur through:
The use of a phenylmalonyl-ACP as an extender unit in one of the condensation steps.
A post-PKS tailoring reaction where a second phenyl group is attached to the polyketide chain by a specialized enzyme, such as a prenyltransferase-like enzyme that uses a phenyl-containing substrate instead of a typical isoprenoid pyrophosphate.
Cyclization and Aromatization : PKS pathways typically involve cyclases and aromatases that shape the polyketide chain into cyclic and aromatic structures. researchgate.net For a linear diphenylpentane, these enzymes would either be absent or bypassed.
Tailoring Reactions : After the carbon skeleton is formed, a series of tailoring enzymes, including ketoreductases and hydroxylases, would act to reduce any remaining keto groups and install the terminal hydroxyl groups to yield 3,3-Diphenylpentane-1,5-diol.
This PKS-based hypothesis provides a more modular and biochemically precedented, though still unconfirmed, framework for the potential biosynthesis of a diphenylpentane skeleton.
Conclusion and Future Research Directions
Summary of Current Understanding of 3,3-Diphenylpentane-1,5-diol
A comprehensive search of chemical literature reveals no specific data or research articles pertaining to this compound. While numerous studies exist for structurally related compounds, such as 3-methyl-3-phenylpentane-1,5-diol (B1599066) and 1,5-diphenylpentane-1,5-diol, this particular diol with two phenyl groups attached to the tertiary carbon at the 3-position of the pentane (B18724) backbone is not described. Consequently, there is no empirical data available on its physical or chemical properties, spectroscopic characteristics, or established synthesis methods.
The absence of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized. It is also possible that research on this compound exists in proprietary industrial databases that are not publicly accessible.
Emerging Research Frontiers in this compound Chemistry
Should the synthesis of this compound be achieved, a cascade of research opportunities would open up. These would include:
Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be essential to confirm its structure and understand its molecular geometry.
Investigation of Chemical Reactivity: Exploring its reactions, such as oxidation of the alcohol groups, esterification, and etherification, would provide insights into its chemical behavior and potential for derivatization.
Exploration of Potential Applications: Based on the properties of related diols, potential applications could be hypothesized and investigated in fields such as polymer chemistry, as a monomer for polyesters or polyurethanes, or in medicinal chemistry as a scaffold for novel therapeutic agents.
Challenges and Opportunities in the Field
The primary challenge in the field of this compound chemistry is the current lack of a known synthetic pathway. Overcoming this initial hurdle is the gateway to all future research. The steric hindrance caused by the two phenyl groups at the tertiary carbon center might pose a significant challenge to its synthesis.
However, this challenge also presents a significant opportunity. The successful synthesis and characterization of this novel compound would be a noteworthy achievement in synthetic organic chemistry. The unique structural feature of a quaternary carbon atom bearing two phenyl groups centrally located in a diol backbone could impart interesting and potentially useful properties to the molecule and any materials derived from it. The exploration of these properties would represent a virgin territory for chemical research, with the potential for unexpected and valuable discoveries.
Q & A
Basic Question: What are the optimal reaction conditions for synthesizing 3,3-Diphenylpentane-1,5-diol derivatives?
Methodological Answer:
The synthesis of diaryl-substituted diols often involves Friedel-Crafts acylation or condensation reactions. For example, 1,5-diphenylpentane-1,5-dione—a structurally related compound—is synthesized by reacting glutaryl chloride with benzene in the presence of AlCl₃ at 40°C for 20 hours under inert conditions, yielding 93% product . Similar protocols may apply to this compound, with adjustments in stoichiometry (e.g., arylating agents) and catalysts (e.g., Lewis acids like BF₃·Et₂O). Characterization typically involves NMR, HPLC, and elemental analysis to confirm purity and regioselectivity.
Basic Question: How can the stereochemical configuration of this compound be verified experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for resolving stereochemistry. For instance, crystal structures of analogous 1,5-diketones (e.g., 3-Phenyl-1,5-di-2-thienylpentane-1,5-dione) reveal bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformations . Alternative methods include chiral HPLC with polarimetric detection or NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers.
Advanced Question: How do solvent polarity and reaction temperature influence the regioselectivity of this compound synthesis?
Methodological Answer:
Solvent-free conditions under basic catalysis (e.g., NaOH) promote condensation reactions by reducing side-product formation, as demonstrated in the synthesis of 1,5-diketones . Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution at the meta position of aromatic rings, while non-polar solvents (e.g., benzene) favor para substitution. Temperature gradients (e.g., 40–80°C) can modulate reaction kinetics, with higher temperatures accelerating cyclization but risking decomposition .
Advanced Question: How can computational modeling predict the antimicrobial activity of this compound analogs?
Methodological Answer:
Molecular docking studies using software like AutoDock Vina can simulate interactions between diol derivatives and bacterial targets (e.g., lipid membranes or enzymes). For example, pentane-1,5-diol exhibits antimicrobial activity via osmotic stress, drawing water from bacterial cells . Density Functional Theory (DFT) calculations can optimize diol conformations to identify derivatives with enhanced hydrophilicity or hydrogen-bonding capacity, correlating with MIC (Minimum Inhibitory Concentration) trends observed in agar dilution assays .
Advanced Question: How can contradictions in biological activity data for diol derivatives be resolved?
Methodological Answer:
Discrepancies in MIC values or cytotoxicity profiles may arise from experimental variables like inoculum size (e.g., 10³ vs. 10⁵ CFU/spot) or formulation excipients . To resolve these:
- Standardize protocols (e.g., CLSI guidelines for broth microdilution).
- Use isogenic bacterial strains to isolate resistance mechanisms.
- Conduct structure-activity relationship (SAR) studies with systematically modified diols (e.g., varying aryl substituents or diol chain length) .
Advanced Question: What strategies improve the stability of this compound in topical formulations?
Methodological Answer:
Stability can be enhanced via:
- Co-solvents : Propylene glycol or ethanol (≥25% v/v) reduce oxidative degradation .
- pH buffering : Maintain pH 5.5–6.5 to prevent acid-catalyzed esterification.
- Encapsulation : Liposomal or cyclodextrin complexes prolong shelf-life and modulate release kinetics . Accelerated stability testing (40°C/75% RH for 6 months) can predict long-term performance.
Advanced Question: How does this compound interact with human skin barrier proteins?
Methodological Answer:
Mechanistic studies using Franz diffusion cells and ATR-FTIR spectroscopy reveal that diols disrupt stratum corneum lipids, enhancing permeation of co-administered drugs (e.g., terbinafine) . Molecular dynamics simulations show that diols intercalate into lipid bilayers, increasing fluidity and reducing diffusional resistance. Comparative studies with propane-1,2-diol suggest chain length and hydroxyl group orientation critically affect penetration enhancement .
Advanced Question: What are the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
In vivo studies in rabbits indicate diols undergo hepatic oxidation to glutaric acid, followed by β-oxidation to CO₂ . Isotopic labeling (e.g., ¹⁴C-diols) and LC-MS/MS can track metabolites in urine and plasma. Cytochrome P450 isoforms (e.g., CYP2E1) likely mediate initial oxidation steps. Comparative toxicokinetics with 1,4-butanediol highlight species-specific differences in metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
